N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide
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Description
“N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide” is a complex organic compound. It contains a benzo[d]thiazol-2-yl group, which is a common moiety in many bioactive compounds . The compound also contains a nitrothiophene group, which is known for its potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a benzo[d]thiazol-2-yl group attached to a nitrothiophene group via a carboxamide linkage. The benzo[d]thiazol-2-yl group also has a chlorine atom and a methoxy group attached to it .Scientific Research Applications
Synthetic Methodologies and Derivative Development
Synthetic methodologies for similar compounds emphasize the significance of thiazole and thiophene derivatives in medicinal chemistry and materials science. For example, the synthesis of 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide demonstrates the utility of one-pot reductive cyclization techniques, using sodium dithionite as a reductive cyclizing agent in DMSO as a solvent, elucidated through IR, 1H-NMR, 13C-NMR, and LC-MS data (Bhaskar et al., 2019). Such methodologies could be applicable in synthesizing the given compound, focusing on introducing nitro and carboxamide functionalities on the thiophene and thiazole rings, respectively.
Biological Activities and Pharmacological Potential
Thiazolides, including derivatives of nitazoxanide, have shown a broad spectrum of activities against a wide range of pathogens and cancer cells. Their mechanisms of action vary from the reduction of nitro groups in anaerobic bacteria and parasites to triggering apoptosis in proliferating mammalian cells (Hemphill et al., 2012). Given the structural similarity, N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide could possess similar biological activities, meriting investigation into its anti-infective and anticancer properties.
Applications in Materials Science
Compounds featuring thiazole and thiophene rings have been explored for their potential in materials science, particularly in dye synthesis and biological applications. Novel arylazothiazole disperse dyes containing selenium, for instance, have shown promising results in dyeing polyester fibers, offering insights into color characteristics, fastness properties, and biological activities, including antioxidant, antitumor, and antimicrobial effects (Khalifa et al., 2015). The structural motifs present in N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide could render it a candidate for similar applications, potentially contributing to the development of new materials with enhanced functional properties.
properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S2/c1-21-7-3-2-6(14)11-10(7)15-13(23-11)16-12(18)8-4-5-9(22-8)17(19)20/h2-5H,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWCEUJLWRRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide |
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